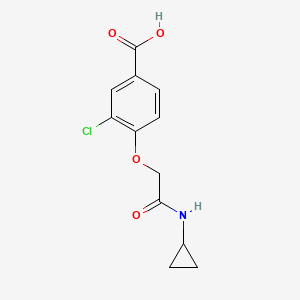
5-((4-Carboxybenzyl)oxy)isophthalic acid
Descripción general
Descripción
5-((4-Carboxybenzyl)oxy)isophthalic acid is a tricarboxylic acid derivative known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl group attached to the oxygen atom of an isophthalic acid molecule, which introduces additional carboxyl groups to the structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Carboxybenzyl)oxy)isophthalic acid typically involves the reaction of isophthalic acid with 4-carboxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on the desired scale and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-((4-Carboxybenzyl)oxy)isophthalic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a ligand. Biology: Medicine: Research is ongoing to explore its use in therapeutic applications, such as anti-inflammatory and antimicrobial agents. Industry: Its use in the production of advanced materials, such as polymers and coatings, is being investigated.
Mecanismo De Acción
The mechanism by which 5-((4-Carboxybenzyl)oxy)isophthalic acid exerts its effects depends on its specific application. For example, in MOFs, it acts as a linker that coordinates with metal ions to form stable structures. The carboxyl groups play a crucial role in forming hydrogen bonds and coordination bonds with metal centers.
Comparación Con Compuestos Similares
5-((4-Carboxybenzyl)amino)isophthalic acid: This compound differs by having an amino group instead of an oxygen atom in the benzyl group.
Isophthalic acid: The parent compound without the benzyl group.
Terephthalic acid: Another aromatic dicarboxylic acid with a similar structure but different positioning of carboxyl groups.
Uniqueness: 5-((4-Carboxybenzyl)oxy)isophthalic acid is unique due to its combination of benzyl and carboxyl groups, which provide versatility in its applications and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
5-[(4-carboxyphenyl)methoxy]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c17-14(18)10-3-1-9(2-4-10)8-23-13-6-11(15(19)20)5-12(7-13)16(21)22/h1-7H,8H2,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZATJNCMKPSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid](/img/structure/B7817642.png)


![3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid](/img/structure/B7817667.png)
![Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-](/img/structure/B7817685.png)

![Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-](/img/structure/B7817699.png)


![1-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7817716.png)
![6-[(2,3,4-Trifluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7817730.png)
![3-[2-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-6-methyl-4-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7817732.png)
![1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7817734.png)
